Disperse Yellow 3

Catalog No.
S590548
CAS No.
2832-40-8
M.F
C15H15N3O2
M. Wt
269.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disperse Yellow 3

CAS Number

2832-40-8

Product Name

Disperse Yellow 3

IUPAC Name

N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

InChI

InChI=1S/C15H15N3O2/c1-10-3-8-15(20)14(9-10)18-17-13-6-4-12(5-7-13)16-11(2)19/h3-9,20H,1-2H3,(H,16,19)

InChI Key

PXOZAFXVEWKXED-UHFFFAOYSA-N

SMILES

Array

solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
SOL IN ACETONE, ETHANOL & BENZENE

Synonyms

N-[4-[2-(2-Hydroxy-5-methylphenyl)diazenyl]phenyl]-acetamide;N-[4-[(2-Hydroxy-5-methylphenyl)azo]phenyl]-acetamide; 4’-(6-Hydroxy-m-tolylazo)-acetanilide; C.I. Disperse Yellow 3 (7CI,8CI); 4-Acetamido-2’-hydroxy-5’-methylazobenzene; 4’-[(2-Hydroxy-5

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)NC(=O)C

The exact mass of the compound Disperse yellow 3 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 64° f (ntp, 1992)sol in acetone, ethanol & benzene. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. It belongs to the ontological category of monocarboxylic acid amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Disperse Yellow 3 (DY3) is a non-ionic, monoazo disperse dye primarily utilized for the coloration of hydrophobic synthetic fibers such as polyester, nylon, and acetate. Beyond its industrial textile applications, DY3 is a highly procured analytical reference standard in clinical allergology and environmental chemistry. Characterized by its specific molecular weight (269.3 g/mol) and the presence of acetamido and hydroxyl substituents, DY3 exhibits extremely low aqueous solubility (32.32 µg/L at 25 °C) and a distinct degradation profile. These properties make it an indispensable benchmark for formulating standardized contact dermatitis patch tests and for evaluating the efficacy of advanced wastewater treatment technologies against recalcitrant disperse dyes .

Substituting Disperse Yellow 3 with closely related azo dyes, such as Disperse Yellow 9 or Disperse Orange 3, fundamentally compromises both diagnostic accuracy and environmental modeling. In clinical patch testing, cross-reactivity among disperse dyes is inconsistent; replacing DY3 with an alternative dye in the standard Textile Dye Mix (TDM) leads to documented false negatives in patients specifically sensitized to the DY3 molecular structure [1]. In environmental and bioremediation assays, the specific acetamido and hydroxyl groups of DY3 dictate a unique peroxidase-catalyzed radical abstraction pathway. Generic or unsubstituted azo dyes do not replicate these exact degradation kinetics or intermediate formations, rendering them unsuitable as drop-in replacements for validating wastewater treatment protocols [2].

Diagnostic Specificity in Standardized Patch Testing

In clinical patch testing, Disperse Yellow 3 is a mandatory component of the standard 6.6% Textile Dye Mix (TDM), formulated at a 1.0% concentration. Multicenter clinical studies demonstrate that DY3 elicits a highly specific sensitization response that cannot be captured by related dyes. For instance, TDM-positive patients exhibit statistically significant reactivity to DY3 (p=0.008) compared to non-TDM alternatives like Disperse Yellow 9 (p=0.020) [1]. Substituting DY3 with other yellow azo dyes in diagnostic panels directly results in false negatives for textile-induced contact dermatitis.

Evidence DimensionClinical Patch Test Reactivity Significance
Target Compound DataDisperse Yellow 3 (p=0.008 in TDM-positive cohorts)
Comparator Or BaselineDisperse Yellow 9 (p=0.020)
Quantified DifferenceHigher diagnostic specificity and distinct sensitization profile for TDM-allergic patients
ConditionsStandardized clinical patch testing (1.0% dye concentration in petrolatum)

Procuring the exact DY3 analytical standard is strictly required for formulating compliant and clinically accurate contact allergy diagnostic kits.

Defined Hydrophobicity for Wastewater Degradation Modeling

Disperse Yellow 3 exhibits a precisely characterized, extremely low aqueous solubility of 32.32 µg/L at 25 °C. This contrasts sharply with hydrophilic reactive azo dyes, which are highly water-soluble . Because of its defined hydrophobicity and an established Predicted No-Effect Concentration (PNEC) of 0.0023 mg/L, DY3 serves as a rigorous benchmark for evaluating the efficacy of electrocoagulation and advanced oxidation processes (AOPs). It accurately simulates the physical and chemical constraints of removing dispersed, non-ionic pollutants from industrial textile effluents [1].

Evidence DimensionAqueous Solubility at 25 °C
Target Compound DataDisperse Yellow 3 (32.32 µg/L)
Comparator Or BaselineHydrophilic reactive azo dyes (typically >10,000 mg/L)
Quantified DifferenceOrders of magnitude lower solubility, accurately reflecting hydrophobic textile effluent behavior
ConditionsStandard aqueous conditions at 25 °C

Using DY3 as a reference pollutant ensures that wastewater treatment assays accurately reflect the physical constraints of removing dispersed, non-ionic dyes.

Enzymatic Mineralization Kinetics and Pathway Specificity

In bioremediation studies utilizing white-rot fungi such as Phanerochaete chrysosporium, Disperse Yellow 3 demonstrates a specific degradation pathway that outpaces simpler analogs. The presence of acetamido and hydroxyl substituents on the DY3 aromatic rings facilitates extensive mineralization to CO2. During peroxidase-catalyzed oxidation, DY3 forms an acetamidophenyl radical that preferentially abstracts a hydrogen radical rather than reacting directly with oxygen [1]. This distinct radical chemistry results in a greater extent of mineralization compared to unsubstituted azo dyes like Solvent Yellow 14, making DY3 an essential substrate for calibrating enzymatic degradation models.

Evidence DimensionExtent of Enzymatic Mineralization
Target Compound DataDisperse Yellow 3 (Extensive mineralization via acetamidophenyl radical abstraction)
Comparator Or BaselineUnsubstituted azo dyes (e.g., Solvent Yellow 14) (Lower mineralization extent)
Quantified DifferenceEnhanced degradation driven by specific substituent-mediated radical chemistry
ConditionsLignin-degrading fungal cultures (Phanerochaete chrysosporium) under low nitrogen conditions

Selecting DY3 as a bioremediation substrate provides a reliable, structurally complex baseline for optimizing enzymatic and photocatalytic degradation processes.

Diagnostic Reference Standards for Contact Dermatitis

DY3 is procured as a high-purity analytical standard to formulate the 6.6% Textile Dye Mix (TDM) for clinical patch testing. It must be included at a 1.0% concentration to accurately diagnose textile-related allergies and prevent the false negatives that occur when substituting with non-TDM dyes like Disperse Yellow 9 [1].

Benchmark Substrate for Advanced Oxidation Processes (AOPs)

Due to its precisely defined low aqueous solubility (32.32 µg/L at 25 °C), DY3 is utilized in environmental engineering to evaluate the efficiency of electrocoagulation, photocatalysis, and TiO2-based degradation systems on recalcitrant, hydrophobic disperse dyes .

Enzymatic Bioremediation and Kinetic Assays

DY3 serves as a model compound for studying the kinetics and radical intermediate pathways of peroxidase-catalyzed azo dye mineralization by white-rot fungi. Its specific acetamido and hydroxyl substituents provide a reliable baseline for tracking hydrogen abstraction mechanisms during biological wastewater treatment [2].

Physical Description

C.i. disperse yellow 3 is a brownish-yellow powder. (NTP, 1992)
Brownish-yellow powder; [CAMEO]

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

269.116426730 Da

Monoisotopic Mass

269.116426730 Da

Heavy Atom Count

20

Melting Point

514 to 518 °F (NTP, 1992)

UNII

0890872E2E

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H351: Suspected of causing cancer [Warning Carcinogenicity]

MeSH Pharmacological Classification

Coloring Agents

Vapor Pressure

5.00e-11 mmHg

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2832-40-8

Wikipedia

Disperse Yellow 3

Methods of Manufacturing

CONDENSATION OF DIAZOTIZED P-AMINOACETANILIDE WITH P-CRESOL

General Manufacturing Information

Acetamide, N-[4-[2-(2-hydroxy-5-methylphenyl)diazenyl]phenyl]-: ACTIVE
TRADEMARK FOR SERIES OF DISPERSE DYESTUFFS CHARACTERIZED BY GOOD FASTNESS TO LIGHT, WASHING, ETC. USED FOR DYEING & PRINTING ACETATE FIBERS. /CELLITON/

Analytic Laboratory Methods

Today, paper chromatography has largely been displaced by TLC, which is more rapid, sensitive and reproducible. Separations have been carried out on a large variety of sorbents, including silica gel, alumina, Kieselgur, cellulose and polyamide, and mixtures of these, using various solvent systems. ... Isolation of water-soluble azo colors from the food matrix has been carried out by the so-called wool-thread method, by adsorption on alumina columns, by liquid-liquid extraction using quinoline, by quarternary ammonium compounds, and by liquid ion exchanges. It was claimed that polyamide is a relatively more selective adsorbent for water-soluble acidic dyes and carboxymethylcellulose for basic dyes.
Earlier methods relied on paper chromatography. ... More recent work involves thin-layer chromatography. A survey of separation characteristics of various sorbents, such as silica gel, alumina, 1:1 mixtures of silica gel and alumina, starch, cellulose and polyamide powder, used with a wide variety of solvents indicates the techniques capable of separating most lipid-soluble azo colors. ... A method was described for the isolation of lipid-soluble colors from fats and chocolate by liquid/liquid partition and adsorption chromatography followed by identification by thin-layer chromatography.

Dates

Last modified: 08-15-2023

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